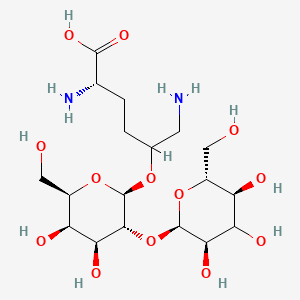

Glucosylgalactosyl hydroxylysine

Description

The Role of Procollagen (B1174764) Galactosyltransferases (COLGALT1 and COLGALT2)

The galactosylation of hydroxylysine is a critical committing step in the biosynthesis of Glc-Gal-Hyl and is catalyzed by two specific enzymes: Collagen beta(1-O)galactosyltransferase 1 (COLGALT1, also known as GLT25D1) and Collagen beta(1-O)galactosyltransferase 2 (COLGALT2, also known as GLT25D2). reactome.org These enzymes transfer a galactose moiety from the activated sugar donor, UDP-galactose, to the hydroxyl group of specific hydroxylysine residues within collagen and other proteins containing collagen-like domains. reactome.orgwikipedia.org

COLGALT1 is constitutively expressed in human tissues and is considered the primary enzyme responsible for this modification in most collagens. reactome.orgnih.gov In vitro studies have confirmed its activity on various collagen types, including types I through V. nih.gov The loss of COLGALT1 function has been shown to disrupt the proper glycosylation of collagens IV and VI and reduce the secretion of collagen I, leading to musculoskeletal defects. nih.gov COLGALT2, while also capable of galactosylating hydroxylysine, exhibits a more restricted expression pattern, primarily found at low levels in the nervous system. reactome.org

| Enzyme | Gene Name | EC Number | Function | Cellular Localization |

| Procollagen Galactosyltransferase 1 | COLGALT1 (GLT25D1) | 2.4.1.50 | Transfers galactose to hydroxylysine residues of collagen. wikipedia.org | Endoplasmic Reticulum wikipedia.org |

| Procollagen Galactosyltransferase 2 | COLGALT2 (GLT25D2) | 2.4.1.50 | Transfers galactose to hydroxylysine residues of collagen. uniprot.org | Endoplasmic Reticulum |

The Function of Lysyl Hydroxylase 3 (LH3) in Glucosylation

The final step in the synthesis of Glucosylgalactosyl hydroxylysine, the addition of glucose to galactosyl-hydroxylysine, is a retaining reaction where the glucose moiety is transferred from UDP-α-glucose to the galactose acceptor. portlandpress.com A key enzyme in this process is Lysyl hydroxylase 3 (LH3), encoded by the PLOD3 gene. LH3 is a multifunctional enzyme possessing not only lysyl hydroxylase activity but also galactosyltransferase and, crucially, glucosyltransferase activities. researchgate.net

LH3 is capable of catalyzing both the galactosylation of hydroxylysine and the subsequent glucosylation of galactosyl-hydroxylysine, potentially working in concert with the COLGALT enzymes. researchgate.net This multifunctional nature suggests a highly coordinated and efficient mechanism for collagen glycosylation within the endoplasmic reticulum. nih.govresearchgate.net The glucosyltransferase activity of LH3 is specific for the galactosyl-hydroxylysine substrate, ensuring the correct assembly of the disaccharide unit. researchgate.net

| Enzyme | Gene Name | EC Number (Glucosyltransferase activity) | Multifunctionality | Substrate for Glucosylation |

| Lysyl Hydroxylase 3 | PLOD3 | 2.4.1.66 | Lysyl hydroxylation, Galactosyltransferase, Glucosyltransferase researchgate.net | Galactosyl-hydroxylysine (Gal-Hyl) researchgate.net |

Structure

3D Structure

Properties

CAS No. |

32448-35-4 |

|---|---|

Molecular Formula |

C18H34N2O13 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C18H34N2O13/c19-3-6(1-2-7(20)16(28)29)30-18-15(13(26)11(24)9(5-22)32-18)33-17-14(27)12(25)10(23)8(4-21)31-17/h6-15,17-18,21-27H,1-5,19-20H2,(H,28,29)/t6?,7-,8+,9+,10+,11-,12-,13-,14+,15+,17+,18+/m0/s1 |

InChI Key |

UTIRJVJBKWSIOX-ZTPIPZIISA-N |

SMILES |

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

32448-35-4 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2 alpha-glucosylgalactosyl-O-hydroxylysine glucosylgalactosylhydroxylysine hydroxylysine-galactose-glucose hydroxylysine-glucose-galactose |

Origin of Product |

United States |

Enzymatic Degradation of Glc Gal Hyl: Role of α Glucosidases E.g., Pgghg

Detailed Research Findings on Protein-Glucosylgalactosylhydroxylysine Glucosidase (PGGHG)

The primary enzyme responsible for the degradation of Glc-Gal-Hyl is Protein-glucosylgalactosylhydroxylysine glucosidase (PGGHG), which has the systematic name protein-α-D-glucosyl-1,2-β-D-galactosyl-L-hydroxylysine glucohydrolase (EC 3.2.1.107). wikipedia.org This enzyme specifically catalyzes the hydrolysis of the α-1,2-glucosidic bond, releasing glucose from the disaccharide unit linked to hydroxylysine residues in collagen. wikipedia.orgnih.gov

Research has identified that PGGHG is encoded by the ATHL1 (Acid trehalase-like protein 1) gene. nih.gov Studies involving the purification of PGGHG from chick embryos and subsequent analysis confirmed its origin from the ATHL1 gene product. nih.gov Further investigations through cloning and site-directed mutagenesis of human PGGHG have shed light on its catalytic mechanism. These studies have revealed that three specific carboxyl residues—Asp301, Glu430, and Glu574—are crucial for the enzyme's catalytic activity. nih.gov Substitution of these residues leads to a complete loss of enzyme function, indicating their direct involvement in the active site. nih.gov

PGGHG belongs to the glycoside hydrolase family 65. nih.govuniprot.org Its action is highly specific, cleaving only the terminal glucose and leaving the galactosyl-hydroxylysine intact. This specificity ensures a controlled degradation process.

| Enzyme | Gene Name | EC Number | Catalytic Reaction | Key Catalytic Residues (Human PGGHG) |

| Protein-Glucosylgalactosylhydroxylysine Glucosidase | PGGHG (ATHL1) | 3.2.1.107 | Hydrolysis of glucose from Glc-Gal-Hyl on collagen. wikipedia.orgnih.gov | Asp301, Glu430, Glu574 nih.gov |

Molecular and Structural Determinants of Glucosylgalactosyl Hydroxylysine in Extracellular Matrix Assembly

Contribution to Collagen Triple-Helix Conformation and Stability

The stability of the collagen triple helix, a structure formed by three intertwined polypeptide alpha chains, is critical for its biological function. nih.govwikipedia.org This stability is primarily conferred by interchain hydrogen bonds and the steric repulsion of pyrrolidine (B122466) rings from proline and hydroxyproline (B1673980) residues. nih.govwikipedia.org While 4-hydroxyproline (B1632879) is well-known for stabilizing the triple helix, the role of hydroxylysine glycosylation is also significant. nih.govhmdb.ca

Regulation of Collagen Fibrillogenesis and Supramolecular Organization

Following secretion from the cell, collagen molecules self-assemble into highly organized, cable-like structures known as fibrils, a process termed fibrillogenesis. The extent and site-specificity of hydroxylysine glycosylation are critical regulatory factors in this process. nih.gov The bulky and hydrophilic Glc-Gal-Hyl groups located on the surface of the collagen molecule can influence the lateral association of molecules, thereby controlling the diameter of the resulting fibrils. nih.gov

Research on recombinant human type II collagens with varying levels of lysine (B10760008) hydroxylation and subsequent glycosylation has demonstrated marked differences in fibrillogenesis. capes.gov.br Higher levels of glycosylation can hinder the close packing of collagen molecules, leading to the formation of thinner fibrils. Conversely, lower levels of glycosylation may permit the formation of thicker, more densely packed fibrils. nih.gov This suggests that the regulation of hydroxylysine glycosylation is a key mechanism for controlling the morphology and, consequently, the mechanical properties of different connective tissues. capes.gov.br

Involvement in Intermolecular Collagen Cross-Linking Chemistry

The tensile strength and stability of collagen fibrils are ultimately dependent on the formation of covalent intermolecular cross-links. researchgate.net This process is initiated by the enzyme lysyl oxidase, which converts specific lysine and hydroxylysine residues in the non-helical telopeptide regions of collagen into reactive aldehydes. researchgate.net These aldehydes then react with specific hydroxylysine residues in the helical domain of adjacent collagen molecules to form cross-links. nih.gov

Glc-Gal-Hyl residues are directly involved in this cross-linking chemistry. The hydroxylysine to which the disaccharide is attached can serve as a binding partner for the telopeptide aldehydes. unc.edu Therefore, the glycosylation status of a helical hydroxylysine residue is a key determinant of its participation in cross-link formation, directly impacting the biomechanical integrity of tissues. hmdb.caunc.edu

Mass spectrometry-based analyses have been crucial in identifying the specific hydroxylysine residues that are both glycosylated and involved in cross-linking. unc.edu A key and commonly glycosylated site in type I collagen is the hydroxylysine at position 87 of the α1 and α2 chains (α1/2(I)-Hyl-87). nih.govunc.edu This site is a major participant in intermolecular cross-linking, essential for the mechanical properties of tissues like bone and tendon. nih.gov For instance, in certain cross-linking pathways, telopeptide aldehydes form bonds with the glucosylgalactosyl hydroxylysine at the α1(I)-Hyl-87 site on an adjacent molecule. The presence of Glc-Gal-Hyl at this specific locus underscores its integral role in directing the formation of structurally important cross-links. nih.govunc.edu

Collagen cross-links undergo a maturation process, evolving from simple, divalent structures to more complex and stable trivalent forms. Quantitative analysis has revealed that the glycosylation pattern of the participating hydroxylysine residue influences this maturation. unc.edu Studies on bone collagen have shown a distinct difference in the glycosylation of hydroxylysine at position 87 depending on the type of cross-link it is involved in. unc.edu Divalent cross-links at this site were found to be glycosylated with both the monosaccharide (galactosyl-hydroxylysine) and the disaccharide (glucosylgalactosyl-hydroxylysine). unc.edu In contrast, the mature, trivalent cross-links involving this same site were predominantly associated with only the monosaccharide. unc.edu This suggests that the presence of the bulkier Glc-Gal-Hyl disaccharide may sterically hinder the conversion to a trivalent cross-link, indicating that the extent of glycosylation can regulate the maturation and final stability of collagen cross-links. unc.edu

Differential Distribution and Abundance of Glc-Gal-Hyl Across Collagen Types

The degree of hydroxylysine glycosylation, and specifically the abundance of Glc-Gal-Hyl, varies significantly between different collagen types and tissues, reflecting their diverse functional requirements. researchgate.netnih.govnih.gov

Fibrillar collagens, such as type I found in bone, skin, and tendon, are generally less glycosylated than the network-forming collagens. nih.gov However, even within type I collagen, there are significant tissue-specific differences. For example, at the critical cross-linking site Hyl-87, bone collagen contains a mixture of Glc-Gal-Hyl and Gal-Hyl. researchgate.net In contrast, the same site in skin and cornea collagen is almost fully occupied by Glc-Gal-Hyl, while in rat tail tendon, it exists as non-glycosylated hydroxylysine. researchgate.net

In stark contrast, basement membrane collagen (type IV) is heavily glycosylated. nih.gov Amino acid analysis has shown that in type IV collagen, approximately 90% of lysine residues are hydroxylated, and of these, 70-90% are further glycosylated, primarily as Glc-Gal-Hyl. nih.gov This extensive glycosylation is thought to be crucial for the formation of the flexible, sheet-like network characteristic of basement membranes, preventing the formation of rigid, cable-like fibrils. nih.gov

Micro- and Macro-heterogeneities of Glc-Gal-Hyl in Collagen Molecules

Collagen glycosylation is characterized by significant heterogeneity at both the molecular (micro) and tissue (macro) levels. nih.govmdpi.comMicroheterogeneity refers to the variation in glycosylation at a single, specific lysine residue within a population of collagen molecules. A given site may be unmodified, hydroxylated only, or glycosylated with either a galactose or a glucosylgalactose. nih.gov For example, mass spectrometry studies of the 7S domain of type IV collagen revealed that specific lysine sites, such as Lys78 in the α2 chain, exhibit this heterogeneity, being found with either galactosyl or glucosylgalactosyl moieties. nih.gov

Data Tables

Table 1: Mentioned Compounds

| Compound Name | Abbreviation | Role/Context |

| This compound | Glc-Gal-Hyl | The primary subject; a disaccharide modification of hydroxylysine in collagen. portlandpress.com |

| Galactosyl hydroxylysine | Gal-Hyl | A monosaccharide modification of hydroxylysine; a precursor to Glc-Gal-Hyl. portlandpress.comreactome.org |

| Hydroxylysine | Hyl | An amino acid derived from lysine; the site of glycosylation and cross-linking. hmdb.ca |

| Lysine | Lys | The precursor amino acid to hydroxylysine. researchgate.net |

| 4-hydroxyproline | Hyp | An amino acid crucial for the stability of the collagen triple helix. nih.gov |

| Glycine | Gly | The most abundant amino acid in collagen, required at every third position. wikipedia.org |

| Proline | Pro | An amino acid that, along with hydroxyproline, stabilizes the helical conformation. wikipedia.org |

| Uridine diphosphate-galactose | UDP-Gal | The sugar donor substrate for galactosyltransferases. nih.gov |

| Uridine diphosphate-glucose | UDP-Glc | The sugar donor substrate for glucosyltransferases. nih.gov |

Table 2: Research Findings on this compound

This table summarizes key findings from cited research.

| Feature | Finding | Relevant Collagen/Tissue | Significance | Citations |

|---|---|---|---|---|

| Helix Stability | Glycosylation modulates local peptide conformation and solvation without disrupting the triple helix. | Type I Collagen (computational) | Contributes to the overall stability of the collagen molecule. | nih.gov |

| Fibrillogenesis | The extent of glycosylation influences the diameter of collagen fibrils. | Type II Collagen | Regulates the supramolecular assembly and morphology of collagen structures. | nih.govcapes.gov.br |

| Cross-Link Site | The Hyl-87 residue is a major site for both glycosylation and intermolecular cross-linking. | Type I Collagen (Bone, Tendon) | Directly involves Glc-Gal-Hyl in the formation of load-bearing cross-links. | researchgate.netnih.govunc.edu |

| Cross-Link Maturation | Mature, trivalent cross-links are associated with monoglycosylation (Gal-Hyl), while divalent cross-links have both mono- and diglycosylation (Glc-Gal-Hyl). | Bone Collagen (Type I), Type II Collagen | Suggests the bulky disaccharide sterically modulates the progression to mature, stable cross-links. | unc.edu |

| Tissue Distribution | Glycosylation at Hyl-87 is high in skin/cornea (Glc-Gal-Hyl), mixed in bone (Glc-Gal-Hyl/Gal-Hyl), and absent in tendon (Hyl). | Type I Collagen | Demonstrates tissue-specific regulation of PTMs to achieve different mechanical properties. | researchgate.net |

| Collagen Type Distribution | Type IV collagen is heavily glycosylated with Glc-Gal-Hyl compared to the less glycosylated fibrillar collagens (e.g., Type I). | Type IV vs. Type I Collagen | Essential for the formation of flexible basement membrane networks vs. rigid fibrils. | nih.govnih.gov |

| Microheterogeneity | A single lysine site can be found with no modification, hydroxylation only, or different glycoforms (Gal-Hyl, Glc-Gal-Hyl). | Type IV Collagen | Provides a mechanism for fine-tuning local structure and interactions. | nih.gov |

Biological and Physiological Implications of Glucosylgalactosyl Hydroxylysine in Tissues

Tissue-Specific Variations in Glc-Gal-Hyl Content and Pattern

The extent and nature of hydroxylysine glycosylation are not uniform across all tissues, indicating a sophisticated level of regulation tailored to the specific functional demands of each tissue. The amount of Glc-Gal-Hyl relative to its precursor, galactosyl-hydroxylysine (Gal-Hyl), varies significantly depending on the collagen type and the tissue in which it is found. plos.org

For instance, studies on type I collagen reveal distinct glycosylation patterns at specific lysine (B10760008) sites depending on the tissue source. In skin and cornea, the lysine residue at position 87 (K87) of the α1(I) chain is fully hydroxylated and predominantly glycosylated with the disaccharide Glc-Gal-Hyl. researchgate.net In stark contrast, the same K87 site in tail tendon collagen is fully hydroxylated but completely lacks any glycosylation. researchgate.net Bone collagen presents an intermediate and more heterogeneous profile, with the K87 site featuring a mixture of both Glc-Gal-Hyl and Gal-Hyl. researchgate.net

This tissue-specificity is governed by the expression and activity of the glycosyltransferase enzymes. The gene GLT25D1, which codes for a key galactosyltransferase, is expressed constitutively in most human tissues. However, the GLT25D2 gene, which also codes for a galactosyltransferase, is expressed at much lower levels and is primarily found in the nervous system. reactome.org This differential expression contributes to the observed variations in collagen glycosylation across the body. Research in zebrafish has also highlighted the dynamic nature of these modifications, identifying numerous sites for both galactosyl-hydroxylysine and glucosylgalactosyl-hydroxylysine, with their prevalence changing during processes like heart regeneration. nih.gov

Table 1: Tissue-Dependent Glycosylation of Type I Collagen (α1 chain, K87 site)

This interactive table summarizes the post-translational modification status of the lysine residue at position 87 in the α1 chain of type I collagen across various bovine and rat tissues.

| Tissue | Hydroxylation Status | Glycosylation Status | Predominant Glycan |

|---|---|---|---|

| Bovine Cornea | Fully Hydroxylated | Fully Glycosylated | Glc-Gal-Hyl |

| Bovine Skin | Fully Hydroxylated | Fully Glycosylated | Glc-Gal-Hyl |

| Rat Skin | Fully Hydroxylated | Fully Glycosylated | Glc-Gal-Hyl |

| Rat Tail Tendon | Fully Hydroxylated | Not Glycosylated | None |

| Rat Bone | Fully Hydroxylated | Partially Glycosylated | Mixture of Glc-Gal-Hyl and Gal-Hyl |

Data sourced from ResearchGate. researchgate.net

Influence on Biomechanical Properties of Connective Tissues (e.g., Bone, Tendon, Ligament)

The glycosylation of hydroxylysine residues, including the formation of Glc-Gal-Hyl, is fundamental to the biomechanical integrity of connective tissues. These carbohydrate units are essential for the stability of intermolecular collagen cross-links. hmdb.ca The formation of these covalent cross-links is a critical process that occurs in the extracellular space, converting soluble procollagen (B1174764) molecules into insoluble, mechanically robust collagen fibrils. nih.gov

There are two primary pathways for collagen cross-linking, one based on lysine and the other on hydroxylysine. The hydroxylysine-based pathway, which is influenced by glycosylation, is predominant in tissues subjected to high mechanical loads, such as bone, cartilage, ligaments, and most tendons. mdpi.com The bulky and hydrophilic Glc-Gal-Hyl units are thought to play a role in regulating the diameter of collagen fibrils. By influencing the lateral association of collagen molecules, these glycosylations help control the ultimate architecture and, consequently, the tensile strength and elastic properties of the tissue. While the hydroxylation of lysine is a prerequisite for forming stable, mature cross-links, the subsequent addition of galactose and glucose modulates this process, ensuring the formation of a tissue-specific, functionally optimized collagen network.

Role in Extracellular Matrix Homeostasis and Remodeling

Glc-Gal-Hyl is indispensable for the maintenance of extracellular matrix (ECM) homeostasis and is actively involved in its remodeling. nih.gov The ECM is not a static scaffold but a dynamic environment that is constantly being synthesized, degraded, and reshaped in response to physiological cues and tissue needs. researchgate.net The post-translational modifications of collagen, including glycosylation, are central to this regulation.

Furthermore, the enzymes responsible for creating Glc-Gal-Hyl, particularly the multifunctional lysyl hydroxylase 3 (LH3), are found not only inside the cell but also in the extracellular space. core.ac.uk This suggests that collagen glycosylation may be modulated even after its secretion, allowing for fine-tuning of the ECM structure during development, wound healing, and disease. The dynamic regulation of Glc-Gal-Hyl levels is a key aspect of ECM remodeling, with changes in glycosylation patterns observed during processes like cardiac fibrosis and regeneration. nih.govresearchgate.net

Modulation of Cell-Matrix Interactions and Integrin-Mediated Signaling

The ECM communicates with cells to regulate their behavior, and Glc-Gal-Hyl plays a part in this complex dialogue. Collagen molecules in the ECM serve as binding sites for various cell surface receptors, including integrins, which are a major family of receptors that mediate cell-matrix adhesion. mdpi.comnih.gov These interactions are critical for controlling cell differentiation, migration, proliferation, and survival. nih.gov

The glycosylation state of collagen can significantly modulate its interaction with these receptors. nih.gov The carbohydrate units of Glc-Gal-Hyl can either act as part of a recognition site for a receptor or mask a binding site, thereby altering the cell's ability to adhere to the matrix. Integrin-mediated signaling is initiated when integrins bind to ECM proteins and cluster, leading to the formation of focal adhesion complexes and the activation of downstream signaling cascades, such as the MAPK pathway. nih.gov Studies have shown that cell adhesion to the ECM is crucial for potentiating signaling from growth factors and other soluble molecules. nih.gov By influencing the fundamental binding event between collagen and integrins, Glc-Gal-Hyl can modulate these critical signaling pathways that govern cell behavior. While the precise mechanisms are still under investigation, it is clear that the specific pattern of collagen glycosylation provides a layer of regulatory information that is interpreted by cells to guide their function within a tissue. mdpi.com

Molecular Pathogenesis Associated with Aberrant Glucosylgalactosyl Hydroxylysine Metabolism

Genetic Defects Affecting Glc-Gal-Hyl Biosynthesis Enzymes

The biosynthesis of Glc-Gal-Hyl is a two-step enzymatic process. First, specific lysine (B10760008) residues in collagen are hydroxylated to form hydroxylysine (Hyl) by lysyl hydroxylases (LHs). Subsequently, glycosyltransferases attach galactose and then glucose to the newly formed hydroxyl group. nih.gov Genetic mutations in the enzymes catalyzing these reactions disrupt the normal formation of Glc-Gal-Hyl, leading to significant molecular and clinical consequences.

The lysyl hydroxylase (LH) enzyme family, also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs), consists of three isoforms in humans: LH1 (PLOD1), LH2 (PLOD2), and LH3 (PLOD3). biorxiv.org Each plays a distinct role in collagen biosynthesis, and mutations in their respective genes lead to different pathological outcomes.

PLOD1 (LH1) Deficiency: Mutations in the PLOD1 gene cause Ehlers-Danlos syndrome, kyphoscoliotic type (EDS-VIA). LH1 is the principal enzyme responsible for hydroxylating lysine residues in the helical domains of collagens. A deficiency in LH1 leads to under-hydroxylated collagen, which in turn results in a drastically reduced number of sites for glycosylation and the formation of stable, hydroxylysine-derived cross-links. This deficiency manifests as severe muscle hypotonia at birth, kyphoscoliosis, joint laxity, and skin fragility.

PLOD2 (LH2) Deficiency: Mutations in the PLOD2 gene are associated with Bruck syndrome, a condition characterized by congenital joint contractures and bone fragility resembling osteogenesis imperfecta. jensenlab.org LH2 specifically hydroxylates lysine residues in the telopeptide regions of collagen, which is a critical step for the formation of mature, stable collagen cross-links in the extracellular matrix. jensenlab.org While total hydroxylysine content may be normal, the mislocalization of hydroxylation impairs the cross-linking process, leading to skeletal deformities.

PLOD3 (LH3) Deficiency: The LH3 enzyme, encoded by the PLOD3 gene, is a multifunctional enzyme possessing lysyl hydroxylase, galactosyltransferase, and glucosyltransferase activities. researchgate.netnih.gov It is the primary enzyme responsible for forming the disaccharide Glc-Gal-Hyl. frontiersin.org Mutations in PLOD3 can lead to a severe, complex connective tissue disorder with features overlapping various conditions, including Ehlers-Danlos syndrome and epidermolysis bullosa. researchgate.netresearchgate.netdrexel.edu The molecular consequences are profound, leading to a marked reduction in glycosylated hydroxylysine. drexel.edu Studies have shown that the loss of LH3's glucosyltransferase activity is particularly detrimental, causing embryonic lethality in animal models due to ruptures of endothelial cell layers and hemorrhage. nih.gov

| Gene | Enzyme | Function | Associated Disorder | Molecular Phenotype |

| PLOD1 | Lysyl Hydroxylase 1 (LH1) | Hydroxylation of helical lysine residues | Ehlers-Danlos Syndrome, Kyphoscoliotic Type (EDS-VIA) | Under-hydroxylation of collagen helical domains, reduced glycosylation sites, unstable cross-links. |

| PLOD2 | Lysyl Hydroxylase 2 (LH2) | Hydroxylation of telopeptide lysine residues | Bruck Syndrome | Impaired formation of stable collagen cross-links, leading to bone fragility and contractures. jensenlab.org |

| PLOD3 | Lysyl Hydroxylase 3 (LH3) | Lysyl hydroxylation and hydroxylysyl glycosylation (galactosyl- and glucosyltransferase) | Complex connective tissue disorder with skin fragility and joint contractures. researchgate.netnih.govresearchgate.net | Markedly reduced levels of Glc-Gal-Hyl and Gal-Hyl; abnormal collagen VII deposition. drexel.edu |

Following lysyl hydroxylation, the glycosylation of hydroxylysine is carried out by two specific collagen glycosyltransferases: galactosyltransferase (encoded by COLGALT1 and COLGALT2) and the subsequent glucosyltransferase activity, primarily from LH3. biorxiv.orgfrontiersin.org These enzymes catalyze the sequential addition of galactose and glucose from UDP-sugar donors to the hydroxylysine residue.

Dysfunction of these glycosyltransferases directly impacts the formation of Glc-Gal-Hyl. The galactosyltransferase COLGALT1 (also known as GLT25D1) is a key enzyme that initiates the glycosylation process by transferring a galactose moiety to hydroxylysine. biorxiv.org A deficiency in this step would preclude the subsequent addition of glucose, leading to a complete absence of Glc-Gal-Hyl and an accumulation of non-glycosylated hydroxylysine. The biochemical consequence is the production of collagen molecules lacking the crucial disaccharide units that are believed to play a role in regulating fibril diameter and interactions within the extracellular matrix. While specific human diseases linked solely to COLGALT mutations are still being fully characterized, the essential nature of this modification suggests that defects would result in severe connective tissue abnormalities.

Glc-Gal-Hyl Alterations in Heritable Disorders of Connective Tissue

The structural integrity of connective tissues is heavily reliant on the proper post-translational modification of collagen. Consequently, heritable disorders affecting these modifications, including the formation of Glc-Gal-Hyl, present with significant clinical manifestations.

Osteogenesis Imperfecta (OI): OI is primarily known as a disorder of type I collagen, caused by mutations in the COL1A1 or COL1A2 genes. nih.govmedscape.com However, certain recessive forms of OI are caused by deficiencies in collagen-modifying enzymes. nih.gov For instance, Bruck syndrome, caused by PLOD2 mutations, shares features with OI, including severe bone fragility. jensenlab.org This demonstrates that a failure in the post-translational modification pathway—specifically telopeptide lysine hydroxylation required for cross-linking—can produce a phenotype clinically similar to that caused by primary collagen defects. The resulting bone matrix is compromised, leading to increased fragility and fractures. nih.govorthobullets.com

Mechanisms of Collagen Aberrations and Impaired Extracellular Matrix Assembly Resulting from Altered Glc-Gal-Hyl

The formation of Glc-Gal-Hyl on collagen molecules is not merely a decorative modification; it is integral to the structure and function of the extracellular matrix. nih.gov Alterations in this glycosylation lead to a cascade of pathological events at the molecular and supramolecular levels.

The primary mechanism of aberration begins with the destabilization of collagen cross-links. The hydroxyl group of hydroxylysine is essential for forming stable, mature cross-links that give collagen fibrils their tensile strength. Furthermore, the attached carbohydrate moieties are thought to influence the spacing and orientation of collagen molecules during fibril assembly.

Defects in Glc-Gal-Hyl synthesis result in:

Advanced Methodologies for Research on Glucosylgalactosyl Hydroxylysine

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry has become an indispensable tool for the analysis of GGH, providing insights into its structure, location, and abundance.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying GGH on collagen. nih.govnih.govacs.orgresearchgate.net This method allows for the precise pinpointing of which hydroxylysine (Hyl) residues are glycosylated. nih.govnih.govacs.orgresearchgate.net

Site Identification: LC-MS/MS analysis of collagen digests can identify specific peptides containing GGH. nih.govnih.govacs.orgresearchgate.net For instance, in bovine type II collagen, this technique identified 23 O-glycosylation sites. nih.govnih.govacs.org

Quantification: The relative abundance of GGH at different sites can be determined, revealing that the extent of glycosylation is site-specific. nih.govnih.govacs.orgresearchgate.net

Microheterogeneity: LC-MS/MS can also reveal the microheterogeneity of glycosylation, where a single site may be occupied by either a galactose or a glucose-galactose disaccharide. nih.govnih.govacs.orgnih.gov

Table 1: LC-MS/MS Findings on Collagen Glycosylation

| Collagen Type | Organism | Number of Glycosylation Sites Identified | Key Findings |

|---|---|---|---|

| Type II | Bovine | 23 | Qualitative and quantitative variations in modifications at each site. nih.govnih.govacs.org |

| Type I & II | Bovine | Multiple | Successful identification of numerous O-glycosylation sites, including previously unreported ones. nih.gov |

| Type IV | Mouse | Multiple | Identification of unique sites with glucosylgalactosyl hydroxylysine and galactosyl hydroxylysine. nih.gov |

Due to the low abundance of glycopeptides in complex biological samples, enrichment strategies are crucial for their effective analysis by mass spectrometry. nih.govjohnshopkins.edusci-hub.se

Hydrazide Chemistry: This method has proven effective for purifying GGH-containing peptides. nih.govnih.gov It involves the oxidation of the galactose residue in GGH to create an aldehyde group, which can then be captured by a hydrazide resin. nih.gov This specific capture allows for the selective isolation of glycopeptides. nih.govnih.gov

Improved Identification: This enrichment significantly enhances the signal-to-noise ratio of glycopeptides in mass spectrometry, leading to the identification of more glycosylation sites, including those not previously reported. nih.govnih.gov

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics that can be applied to study changes in GGH levels. nih.govbioanalysis-zone.comresearchgate.netmicrobialtec.comcreative-proteomics.comnih.govcuni.cz

Principle: In SILAC, cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids (like arginine and lysine). microbialtec.comnih.gov This leads to the incorporation of these isotopes into all newly synthesized proteins. microbialtec.com

Quantitative Comparison: By mixing protein samples from cells grown in "light" and "heavy" media, the relative abundance of proteins and their post-translational modifications, including GGH, can be accurately quantified by mass spectrometry. researchgate.netmicrobialtec.comcuni.cz Any differences in the intensity of the "light" and "heavy" peptide signals reflect changes in protein or modification levels between the two cell populations. microbialtec.com

Applications: SILAC is widely used to study changes in protein expression and post-translational modifications in response to various stimuli or in different disease states. researchgate.netmicrobialtec.comcreative-proteomics.com While direct application to GGH is still an emerging area, the development of quantitative hydrazide methods combined with SILAC holds promise for identifying the association of hydroxylysine glycosides with disorders. nih.gov

Table 2: Overview of Quantitative Proteomics with SILAC

| Technique | Principle | Advantages for GGH Research |

|---|---|---|

| SILAC | Metabolic labeling with stable isotope-labeled amino acids. microbialtec.comnih.gov | Accurate quantification of changes in GGH levels between different cellular states. researchgate.netcreative-proteomics.com Minimizes quantitative errors from sample handling. nih.govbioanalysis-zone.com |

Biochemical and Enzymatic Assays for Activity and Product Analysis

Understanding the formation of GGH requires robust biochemical and enzymatic assays to characterize the enzymes involved and their activity. nih.gov

Enzyme Activity Assays: Assays have been developed to measure the activity of the glycosyltransferases responsible for adding galactose and glucose to hydroxylysine. nih.govnih.gov These assays often use radiolabeled sugar donors (like UDP-[¹⁴C]Gal) and collagen or synthetic peptides as substrates. nih.gov The amount of incorporated radioactivity is then measured to determine enzyme activity. nih.gov

Product Analysis: The products of these enzymatic reactions, namely galactosyl-hydroxylysine and GGH, can be analyzed by methods like reverse-phase HPLC after derivatization. utmb.edu

Kinetic Analysis: These assays also allow for the determination of key enzymatic parameters, such as the Michaelis-Menten constant (Km), providing insights into the enzyme's affinity for its substrates. nih.govnih.gov

Computational and Structural Biology Approaches

Computational and structural biology methods provide atomic-level insights into the structure and dynamics of GGH and its impact on collagen.

Molecular dynamics (MD) simulations are a powerful computational tool to study the movement and interactions of atoms and molecules over time. nih.gov

Conformational Analysis: MD simulations can be used to investigate how the presence of the GGH modification affects the conformation and flexibility of the collagen triple helix. nih.gov

Stabilizing Effects: These simulations can reveal how GGH influences the stability of the collagen structure, for example, by showing that glycosylation is required for the formation of a stable triple helix in some model peptides. capes.gov.br

Ligand Binding Effects: MD simulations have been used to study the binding of donor substrates and metal ions to the glycosyltransferase enzymes, revealing that this binding can significantly stabilize the enzyme's structure. nih.gov

Structural Characterization of Glycosyltransferase Enzymes

The biosynthesis of this compound (Glc-Gal-Hyl) is a sequential enzymatic process involving two distinct families of glycosyltransferases that modify hydroxylysine (Hyl) residues within procollagen (B1174764) chains in the endoplasmic reticulum. biorxiv.orgsciencecast.orgnih.gov These enzymes are crucial for the formation of the conserved α-(1,2)-glucosyl-β-(1,O)-galactosyl-5-hydroxylysine structure, which is essential for the stability and function of collagen. biorxiv.orgnih.gov Malfunctions in these enzymes are linked to various developmental pathologies and diseases affecting the extracellular matrix. sciencecast.orgnih.gov Advanced structural biology techniques, primarily X-ray crystallography, complemented by small-angle X-ray scattering (SAXS) and electron microscopy, have been pivotal in elucidating the architecture and catalytic mechanisms of these enzymes. nih.goviusspavia.it

The two key enzyme families involved are the GLT25D/COLGALT family, which exhibits galactosyltransferase (Gal-T) activity, and the multifunctional lysyl hydroxylase/procollagen-lysine, 2-oxoglutarate 5-dioxygenase (LH/PLOD) family, some members of which possess glucosyltransferase (Glc-T) activity. biorxiv.orgresearchgate.net

Human Galactosyltransferase (GLT25D1/COLGALT1)

Recent studies have successfully characterized the structure of human GLT25D1 (also known as COLGALT1). biorxiv.orgnih.gov This enzyme is responsible for the first glycosylation step: the transfer of galactose from a UDP-α-galactose donor to the hydroxyl group of a Hyl residue, forming galactosyl-hydroxylysine (Gal-Hyl). nih.gov

Structural analyses revealed that GLT25D1/COLGALT1 functions as an elongated, head-to-head homodimer. nih.govnih.gov Each monomer is composed of two distinct globular domains, termed GT1 (N-terminal) and GT2 (C-terminal), which both feature a Rossmann-fold architecture and are connected by a linker. biorxiv.orgnih.gov While both domains were found to be capable of binding the Mn²⁺ cofactor and the UDP-α-galactose donor substrate, site-directed mutagenesis and biochemical assays have definitively identified the C-terminal GT2 domain as the catalytic site. biorxiv.orgsciencecast.org A key feature of the GT2 catalytic site is a novel Glu-Asp-Asp motif that is critical for binding the Mn²⁺ ion required for the transferase reaction. sciencecast.orgnih.gov The N-terminal GT1 domain, while not directly catalytic, appears to play a crucial structural role in the correct assembly of the quaternary structure and its stability is enhanced by the binding of Ca²⁺ and UDP-α-galactose. biorxiv.orgnih.gov

Interactive Table: Structural Features of Human GLT25D1/COLGALT1

| Feature | Description | Reference |

| Quaternary Structure | Elongated head-to-head homodimer. | nih.govnih.gov |

| Monomer Domains | Two Rossmann fold-type domains: GT1 (N-terminal) and GT2 (C-terminal). | biorxiv.orgnih.gov |

| Catalytic Site | Located in the C-terminal GT2 domain. | biorxiv.orgsciencecast.org |

| Metal Cofactor | Requires Mn²⁺ for catalytic activity. | nih.gov |

| Catalytic Motif | An unusual Glu-Asp-Asp motif in the GT2 domain is critical for Mn²⁺ binding. | sciencecast.orgnih.gov |

| GT1 Domain Role | Structural role in folding stability and quaternary structure assembly. | biorxiv.orgnih.gov |

| Structural Methods | X-ray crystallography, SAXS, Negative Stain Electron Microscopy. | nih.gov |

Human Lysyl Hydroxylase 3 (LH3)

LH3 is a multifunctional enzyme from the PLOD family that exhibits both lysyl hydroxylase and glycosyltransferase activities. iusspavia.itnih.gov While initially thought to perform both galactosylation and glucosylation, recent evidence clarifies that LH3's glycosyltransferase function is primarily, if not exclusively, glucosyltransferase (Glc-T) activity. researchgate.netresearchgate.net It catalyzes the final step in the formation of Glc-Gal-Hyl by transferring a glucose moiety from UDP-α-glucose to the Gal-Hyl substrate. iusspavia.it

Emerging Research Frontiers and Unanswered Questions in Glucosylgalactosyl Hydroxylysine Research

Detailed Elucidation of Three-Dimensional Structures of Collagen Glycosyltransferase Enzymes and Catalytic Mechanisms

A significant gap in our understanding of Glc-Gal-Hyl biosynthesis is the lack of high-resolution three-dimensional structures of the collagen glycosyltransferase enzymes involved. portlandpress.comnih.gov These enzymes, including galactosyltransferases (Gal-T) and glucosyltransferases (Glc-T), are responsible for the sequential addition of galactose and glucose to hydroxylysine residues. portlandpress.com While biochemical studies have provided some insights into their reaction mechanisms, atomic-level structural information is crucial for a complete understanding. portlandpress.comnih.gov

The crystal structure of the full-length human lysyl hydroxylase 3 (LH3) has revealed an elongated homodimeric architecture with two distinct catalytic sites: a glycosyltransferase (GT) domain at the N-terminus and a lysyl hydroxylase (LH) domain at the C-terminus. iusspavia.it The GT domain is responsible for both galactosyl- and glucosyltransferase activities. iusspavia.it However, the precise catalytic mechanisms that allow a single active site to perform two different reactions remain a key question. nih.gov Understanding the structural basis for substrate recognition, including the specific collagen sequence and conformation, and the catalytic steps of glycan transfer is a primary goal for researchers. Elucidating these structures will also be invaluable for understanding how disease-causing mutations impact enzyme function and for the rational design of inhibitors or activators of these enzymes. portlandpress.comnih.gov

Key Research Questions:

What are the high-resolution three-dimensional structures of the galactosyltransferases (COLGALT1 and COLGALT2) and the glucosyltransferase domain of LH3 in complex with their collagen substrates?

What are the precise catalytic mechanisms, including the roles of key amino acid residues and the Mn2+ cofactor, in the transfer of galactose and glucose? nih.goviusspavia.it

How does the enzyme recognize and select specific hydroxylysine residues for glycosylation?

Comprehensive Understanding of the Specific Biological Functions of Glc-Gal-Hyl PTMs in Various Collagen Types and Contexts

The Glc-Gal-Hyl modification is found on various collagen types, but its abundance and specific roles can differ significantly depending on the collagen type and the tissue. uzh.chnih.gov For instance, basement membrane collagen (type IV) is more heavily glycosylated than fibrillar collagens like type I and II. uzh.chresearchgate.net While it is generally accepted that this glycosylation influences collagen secretion, fibril assembly, and interactions with other ECM components, the specific functions in different biological contexts are not fully understood. portlandpress.comnih.gov

Emerging research suggests that Glc-Gal-Hyl plays a role in modulating cell-ECM adhesion and integrin-mediated signaling. portlandpress.com There is also evidence for its involvement in regulating the diameter of collagen fibrils, with an inverse relationship observed between the level of glycosylation and fibril diameter. uzh.ch Furthermore, this modification has been implicated in pathological conditions such as rheumatoid arthritis, where altered glycosylation patterns may create new epitopes recognized by the immune system. uzh.chnih.gov A comprehensive understanding of these context-dependent functions is a major frontier in collagen research.

Key Research Questions:

How do the specific patterns of Glc-Gal-Hyl glycosylation on different collagen types (e.g., type I vs. type IV) dictate their unique biological functions?

What are the precise molecular mechanisms by which Glc-Gal-Hyl influences collagen fibrillogenesis and matrix organization? portlandpress.comunc.edu

What is the full extent of the role of Glc-Gal-Hyl in cell-matrix interactions and cellular signaling pathways?

Atomic-Level Mechanistic Insights into How Glc-Gal-Hyl Influences Collagen Conformation and Resultant Properties

Recent advancements in techniques like high-resolution NMR spectroscopy and computational modeling are beginning to provide a more detailed picture. These methods can potentially reveal how the glycan projects from the collagen helix and how it affects the hydration shell and electrostatic surface of the molecule. Such atomic-level information will provide a mechanistic basis for the observed macroscopic effects of Glc-Gal-Hyl on collagen function.

Key Research Questions:

What are the precise conformational changes induced in the collagen triple helix upon the addition of a Glc-Gal-Hyl moiety?

How does this modification alter the surface properties of the collagen molecule, including its charge distribution and hydrophobicity?

How do these atomic-level changes translate into altered interactions with other collagen molecules, proteoglycans, and cell surface receptors?

Identification and Rationalization of Differential Lysine (B10760008) Modification Patterns Across Diverse Collagen Types and Tissues

The pattern of lysine hydroxylation and subsequent glycosylation is not uniform across all collagen types or even within the same collagen type in different tissues. nih.govnih.gov For example, studies have shown that ligaments have significantly higher levels of glycosylation at helical cross-linking lysine residues in type I collagen compared to tendons. biorxiv.org These differential modification patterns are thought to contribute to the unique biomechanical properties of different tissues.

The factors that govern this differential modification are not yet fully understood. They likely involve a complex interplay of the expression levels and activities of the modifying enzymes (lysyl hydroxylases and glycosyltransferases), the local cellular environment, and the specific amino acid sequence surrounding the lysine residue. nih.gov Identifying the complete set of rules that dictate these patterns is a key challenge.

| Tissue/Collagen Type | Predominant Lysine Modification | Reference |

| Bone Type I Collagen | Glycosylated (both mono- and disaccharides) at cross-linking sites | researchgate.net |

| Tendon Type I Collagen | Lower levels of glycosylation compared to ligament | biorxiv.org |

| Ligament Type I Collagen | Higher levels of glycosylation at helical cross-linking sites | biorxiv.org |

| Type IV Collagen | More heavily glycosylated than fibrillar collagens | nih.gov |

Key Research Questions:

What are the molecular determinants (sequence motifs, local structure) that target specific lysine residues for hydroxylation and subsequent glycosylation?

How does the differential expression and regulation of lysyl hydroxylase and glycosyltransferase isoforms contribute to tissue-specific glycosylation patterns?

What is the functional significance of these distinct modification patterns for the properties of different connective tissues?

Unraveling the Distinct Roles of PLOD Isoforms and Their Splice Variants in Glc-Gal-Hyl Formation

The hydroxylation of lysine residues, the prerequisite step for glycosylation, is catalyzed by lysyl hydroxylases (LHs), which are encoded by the PLOD genes (PLOD1, PLOD2, and PLOD3). nih.gov These genes give rise to different isoforms (LH1, LH2, and LH3), and PLOD2 can also undergo alternative splicing. iusspavia.it While all three isoforms possess lysyl hydroxylase activity, LH3 is unique in that it also exhibits both galactosyltransferase and glucosyltransferase activities, making it a multifunctional enzyme. iusspavia.itnih.gov

The distinct and potentially overlapping roles of these isoforms and their splice variants in the formation of Glc-Gal-Hyl are not fully resolved. iusspavia.it It is hypothesized that different isoforms may have preferences for specific collagen types or particular lysine residues, thereby contributing to the differential modification patterns observed in tissues. nih.govresearchgate.net Understanding the specific functions of each PLOD isoform is crucial for deciphering the regulation of collagen glycosylation.

Key Research Questions:

Do the different PLOD isoforms and their splice variants have distinct substrate specificities for different collagen types or specific lysine sites?

How is the expression and activity of each PLOD isoform regulated in different tissues and under various physiological and pathological conditions?

Regulation of Glc-Gal-Hyl Glycosylation in Collagen Cross-Link Maturation and Mineralization

Collagen cross-linking is essential for the mechanical stability of tissues, and mineralization is the process by which inorganic minerals are deposited onto the collagen matrix, primarily in bone. nih.govtemple.edu There is growing evidence that Glc-Gal-Hyl glycosylation plays a regulatory role in both of these critical processes.

Studies have shown that the extent of glycosylation can influence the type of cross-links that are formed. portlandpress.com Specifically, the fully glycosylated Glc-Gal-Hyl is more often found at divalent cross-links, while the less bulky galactosyl-hydroxylysine (Gal-Hyl) is more prevalent at mature, trivalent cross-links. portlandpress.comresearchgate.net A reduction in glucosyltransferase activity has been shown to accelerate the maturation of cross-links. portlandpress.com In the context of bone, alterations in Glc-Gal-Hyl levels have been shown to affect collagen matrix organization and subsequent mineralization. unc.edu The precise mechanisms by which the glycan moiety exerts this control are an active area of investigation.

| Modification | Role in Cross-linking | Role in Mineralization | Reference |

| Glc-Gal-Hyl | Associated with divalent cross-links | Influences matrix organization for mineralization | portlandpress.comunc.edu |

| Gal-Hyl | More frequent at mature, trivalent cross-links | - | portlandpress.com |

Key Research Questions:

How does the presence and size of the glycan at specific hydroxylysine residues sterically or chemically influence the formation and maturation of different types of collagen cross-links?

What is the molecular mechanism by which Glc-Gal-Hyl glycosylation influences the nucleation and growth of mineral crystals on the collagen scaffold?

How do changes in the regulation of Glc-Gal-Hyl glycosylation contribute to diseases characterized by altered cross-linking or mineralization, such as osteogenesis imperfecta or certain forms of Ehlers-Danlos syndrome?

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying glucosylgalactosyl hydroxylysine (GGHL) in collagenous tissues?

- Methodological Answer: GGHL is typically quantified using liquid chromatography–mass spectrometry (LC-MS) after alkaline hydrolysis of collagen samples. This approach allows differentiation between unmodified hydroxylysine (Hyl), galactosyl hydroxylysine (GHL), and GGHL based on mass-to-charge ratios and fragmentation patterns . For example, biological replicates (n ≥ 3) are recommended to ensure statistical robustness, as demonstrated in studies analyzing type I collagen in skin and tendon . Amino acid analysis coupled with enzymatic digestion can further validate site-specific modifications.

Q. How do researchers differentiate between galactosyl (GHL) and glucosylgalactosyl (GGHL) hydroxylysine modifications experimentally?

- Methodological Answer: High-resolution mass spectrometry (HRAM/MS) is critical for distinguishing GHL (C₆H₁₃N₂O₄) from GGHL (C₆H₁₅N₂O₅). Fragmentation patterns, such as the loss of H₂O (m/z 145.0972) or CH₅NO₂ (m/z 100.0761), are diagnostic for hydroxylysine derivatives . Immunoassays with antibodies specific to galactosyl-hydroxylysine (e.g., cross-reactivity tests against GGHL) can supplement MS data but require rigorous validation .

Q. What enzymatic pathways are responsible for GGHL formation in collagen biosynthesis?

- Methodological Answer: GGHL synthesis involves two sequential steps: (1) lysyl hydroxylation by PLOD3 (lysyl hydroxylase 3) and (2) glycosylation by collagen galactosyltransferase (adding galactose) and glucosyltransferase (adding glucose). Activity assays for these enzymes often use UDP-sugar analogs and radiolabeled substrates, with kinetic parameters monitored via HPLC or autoradiography . Mutant models (e.g., LH1 null mice) are employed to study functional disruptions .

Advanced Research Questions

Q. What experimental strategies address microheterogeneity in GGHL occupancy at specific collagen loci?

- Methodological Answer: Site-specific heterogeneity (e.g., coexistence of GHL and GGHL at Lys78 in collagen IV) is resolved using tandem MS with collision-induced dissociation (CID) and electron transfer dissociation (ETD) . For example, 81% sequence coverage of collagen IV’s 7S domain revealed two glycosylation sites with mixed GHL/GGHL occupancy . Domain-specific proteolysis (e.g., limited digestion with trypsin) can isolate modified regions for targeted analysis.

Q. How do genetic mutations in hydroxylase or glycosyltransferase enzymes affect GGHL levels in collagenopathies?

- Methodological Answer: Knockout models (e.g., P3H3 null or LH1 null mice) show tissue-specific reductions in GGHL. LC-MS analysis of tendon collagen in LH1 null mice revealed a 40% decrease in GGHL occupancy compared to wild types, linked to abnormal cross-linking and biomechanical defects . Human studies combine exome sequencing (to identify PLOD3 mutations) with glycosylation profiling to establish genotype-phenotype correlations .

Q. What statistical considerations are critical when analyzing tissue-specific variations in GGHL glycosylation?

- Methodological Answer: Tissue-specific studies (e.g., tendon vs. skin) require ≥8 biological replicates to account for natural variability, as demonstrated in type I collagen analyses . Multivariate ANOVA is recommended to compare glycosylation ratios (e.g., GGHL/GHL) across tissues, with post-hoc corrections for multiple testing. Data normalization to total hydroxylysine content (Hyl + GHL + GGHL = 100%) minimizes batch effects .

Q. How can contradictory data on GGHL abundance between collagen types or extraction protocols be reconciled?

- Methodological Answer: Discrepancies (e.g., higher GGHL in type IV vs. type V collagen) often arise from extraction methods. Acid-soluble collagen preserves GGHL better than pepsin-digested samples, which may hydrolyze labile glycosidic bonds . Cross-study comparisons should standardize collagen source (e.g., bovine tendon vs. human placenta) and hydrolysis conditions (alkaline vs. enzymatic) .

Methodological Challenges and Innovations

Q. What advancements in mass spectrometry have improved GGHL detection in low-abundance collagen subtypes?

- Methodological Answer: Nano-LC coupled with Orbitrap MS enables detection of GGHL at femtomolar levels, particularly in rare collagens like type XVII. Stable isotope-labeled hydroxylysine analogs (e.g., ¹³C₆-Hyl) serve as internal standards for absolute quantification .

Q. How do researchers model the biomechanical impact of altered GGHL glycosylation in vitro?

- Methodological Answer: Recombinant collagen peptides with site-directed mutagenesis (e.g., Lys→Ala substitutions) are used to study glycosylation-dependent mechanics. Atomic force microscopy (AFM) and tensile testing show that GGHL-deficient collagen fibrils exhibit reduced elastic modulus (∼30% decrease) and increased fragility .

Tables for Key Data

| Collagen Type | GGHL Occupancy (%) | Method | Reference |

|---|---|---|---|

| Type I (Skin) | 12.5 ± 1.2 | LC-MS | |

| Type IV (7S Domain) | 18.7 ± 2.1 | HRAM/MS | |

| Type V (Mutant) | 5.8 ± 0.9 | Amino Acid |

| Enzyme | Function | Impact on GGHL |

|---|---|---|

| PLOD3 (LH3) | Lysyl hydroxylation | 50% reduction in null models |

| COLGALT1 | Galactosyltransferase | Abolishes GHL, preventing GGHL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.